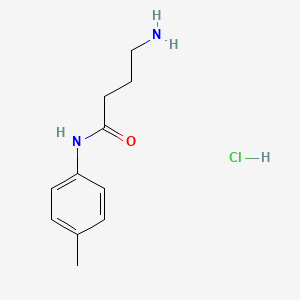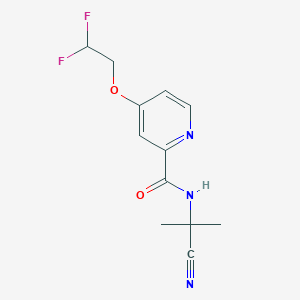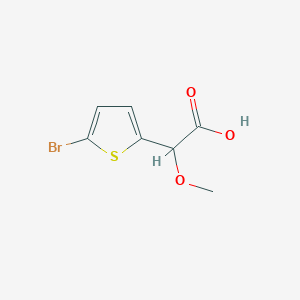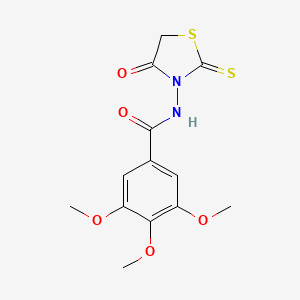
4-amino-N-(4-methylphenyl)butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-amino-N-(4-methylphenyl)butanamide hydrochloride is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior of similar amide structures. For instance, paper examines 4-hydroxy-N-(2-hydroxyethyl)butanamides, which share a similar butanamide backbone. The study of these compounds, particularly their solid-state structure and hydrogen bonding, can be relevant when considering the behavior of this compound.
Synthesis Analysis
The synthesis of related butanamide derivatives is detailed in paper , where a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were prepared through a multi-step process. This process involved the conversion of organic acids into esters, then hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, before reacting with 4-bromobutanamide. Although the target compound is not the same, the methodology could potentially be adapted for the synthesis of this compound by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of butanamide derivatives is crucial for understanding their chemical and biological properties. Paper provides insights into the solid-state structure of 4-hydroxy-N-(2-hydroxyethyl)butanamides, determined by X-ray diffraction. The study found that these compounds prefer linear conformations and can form dimers and polymers through intermolecular hydrogen bonds. These findings suggest that this compound may also exhibit specific conformational preferences and hydrogen bonding patterns that could influence its reactivity and interactions.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not described in the papers, paper discusses the behavior of a related compound, 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl}butyric acid, in the NBP assay procedure. This compound was found to alkylate NBP similarly to chlorambucil, indicating that it participates in alkylation reactions. This information could be extrapolated to suggest that this compound might also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives are influenced by their molecular structure and functional groups. Paper reports that the pKa values of dihydroxybutanamides in DMSO were significantly lower than those of amides without hydroxyl groups, which was attributed to the role of hydrogen bonds in stabilizing the corresponding anions. This implies that the presence of an amino group in this compound could similarly affect its acidity and solubility in various solvents. Additionally, the presence of a 4-methylphenyl group could influence the compound's lipophilicity and potential interactions with biological targets.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study by Allen and Giffard (1982) synthesized Progabide®, labelled with carbon-14, for pharmacokinetic and metabolism studies. This research provides insights into the metabolic pathways and distribution of such compounds within the body (J. Allen & D. Giffard, 1982).
Neuropharmacological Profiles
Research by Worms et al. (1982) detailed the neuropharmacological profiles of Progabide, highlighting its broad spectrum of anticonvulsant activities and minimal secondary effects. This showcases the therapeutic potential of related compounds in treating seizures (P. Worms et al., 1982).
Anticonvulsant Properties
Kaplan et al. (1980) focused on the anticonvulsant and gamma-aminobutyric acid (GABA) mimetic activity of Schiff bases related to 4-amino-N-(4-methylphenyl)butanamide, indicating potential applications in epilepsy treatment (J. Kaplan et al., 1980).
Corrosion Inhibition
Gupta et al. (2017) explored the inhibition effect of α-aminophosphonates on mild steel corrosion, relevant for industrial applications. This underscores the versatility of amino-butanamide derivatives in materials science (N. Gupta et al., 2017).
Cancer Research
Boone et al. (1990) reviewed the evaluation of cancer chemopreventive agents in various models, including compounds with mechanisms similar to those of 4-amino-N-(4-methylphenyl)butanamide derivatives, highlighting the potential in cancer prevention and treatment strategies (C. Boone et al., 1990).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(4-methylphenyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12;/h4-7H,2-3,8,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGIUHOYNOZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)
![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)
![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2546064.png)
![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)

